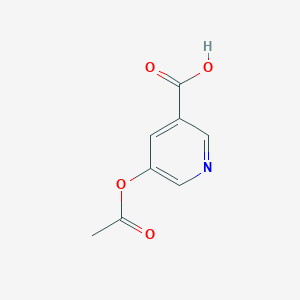
5-(Acetyloxy)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 5-(Acetyloxy)nicotinic acid is represented by the linear formula C8H7NO4 . The InChI code for this compound is 1S/C8H7NO4/c1-5(10)13-7-2-6(8(11)12)3-9-4-7/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 181.15 .科学的研究の応用
Nicotinic Acetylcholine Receptors and Neurological Disorders
5-(Acetyloxy)nicotinic acid is closely related to nicotinic acid, which is implicated in the study of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in neurological and neuromuscular disorders. nAChRs are diverse and are expressed in both the nervous system and at the neuromuscular junction (Millar & Gotti, 2009).
Herbicidal Activity of Nicotinic Acid Derivatives
Derivatives of nicotinic acid, closely related to this compound, have been explored for their herbicidal properties. Certain nicotinic acid derivatives have shown effective herbicidal activity, which could be beneficial for developing new herbicides (Yu et al., 2021).
Modulation of Ion Channels
Studies on the modulation of ion channels, particularly the conversion of ion selectivity in receptors that include nAChRs, provide insight into the broader applications of compounds related to this compound. This research contributes to understanding excitatory and inhibitory neurotransmission (Gunthorpe & Lummis, 2001).
Potential in Treating Dyslipidemia
The application of nicotinic acid in treating dyslipidemia and its mechanism of action involving specific receptors provides a template for understanding the potential roles of its derivatives, including this compound. This research could guide the development of new therapeutic agents (Wise et al., 2003).
Role in Alzheimer's Disease and Neurological Conditions
The involvement of nAChRs in diseases like Alzheimer's, Parkinson's, and dementia, and the use of nicotinic acid derivatives as markers in studying these diseases, highlights the potential research applications of this compound in neurology (Pimlott et al., 2004).
Industrial Applications in Producing Nicotinic Acid
The production methods of nicotinic acid, which is related to this compound, have industrial significance. Exploring ecological production methods could lead to more sustainable practices (Lisicki et al., 2022).
Antimicrobial Activity
Nicotinic acid derivatives exhibit promising antimicrobial activity, particularly against Gram-positive bacteria. This suggests potential research applications for this compound in developing antimicrobial agents (Paruch et al., 2022).
Parkinson's Disease Research
The study of nicotinic acetylcholine receptor subunits and their role in Parkinson's disease highlights the broader implications for compounds like this compound in neurological research (Leino et al., 2018).
将来の方向性
The future directions of research on 5-(Acetyloxy)nicotinic acid and similar compounds could potentially involve the development of new therapeutic tools for neurological and non-neurological conditions . There is also interest in the evolution of tobacco products and the potential impact of nicotine reduction .
特性
IUPAC Name |
5-acetyloxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5(10)13-7-2-6(8(11)12)3-9-4-7/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYMGSCOQGPLSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

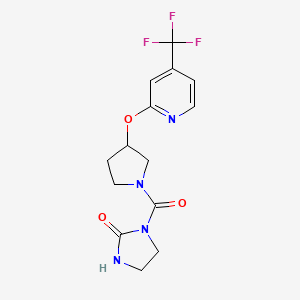
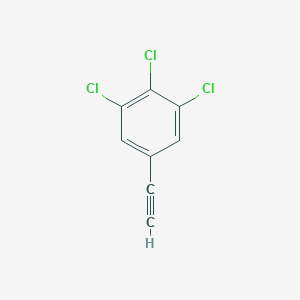
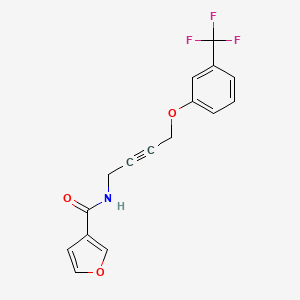
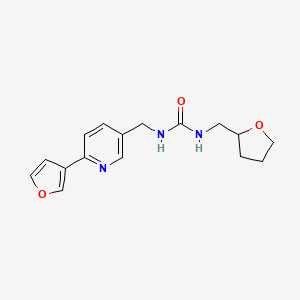
![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2411591.png)
![N-(3-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2411592.png)

![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2411596.png)
![N'-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2411597.png)
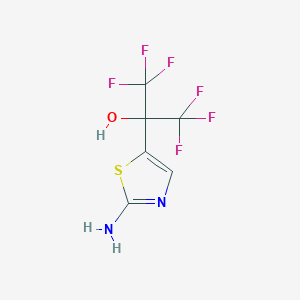
![N-(4-carbamoylphenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411599.png)
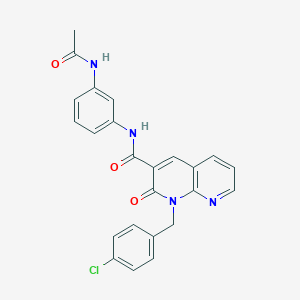
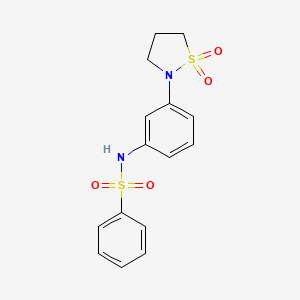
![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)